4-Acetamido-3-bromobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-3-bromobenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an acetamido group, a bromine atom, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-bromobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination to introduce a bromine atom at the meta position.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonic acid group
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-bromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and sulfonic acid groups.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Sulfonation: SO3/H2SO4
Reduction: H2/Pd
Acetylation: Ac2O/Pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .
Scientific Research Applications
4-Acetamido-3-bromobenzene-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetamido-3-bromobenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromobenzenesulfonic acid: Lacks the acetamido group, affecting its hydrogen bonding capabilities.
4-Acetamido-3-chlorobenzene-1-sulfonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Acetamido-3-bromobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
76382-56-4 |
---|---|
Molecular Formula |
C8H8BrNO4S |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
4-acetamido-3-bromobenzenesulfonic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
XRAQXBJSJBTHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.